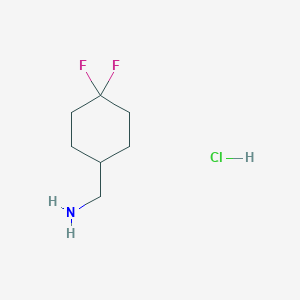






|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH2:8][CH:9]1[CH2:14][CH2:13][C:12]([F:16])([F:15])[CH2:11][CH2:10]1)(C)(C)C.[ClH:18].CC(O)=O>>[ClH:18].[F:15][C:12]1([F:16])[CH2:13][CH2:14][CH:9]([CH2:8][NH2:7])[CH2:10][CH2:11]1 |f:1.2,3.4|
|


|
Name
|
|
|
Quantity
|
505 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NCC1CCC(CC1)(F)F)=O
|
|
Name
|
HCl AcOH
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CC(=O)O
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
|
Type
|
WASH
|
|
Details
|
The residue washed with ether
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.FC1(CCC(CC1)CN)F
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |